molecular formula C10H19N B1197302 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane CAS No. 53460-46-1

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane

Cat. No. B1197302
CAS RN: 53460-46-1
M. Wt: 153.26 g/mol
InChI Key: FRAKHUZTNLUGPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane often involves ring expansion methods, utilizing thermal, photo-chemical, and microwave irradiation techniques. These methods enable the creation of various derivatives by systematically designing schemes to achieve the desired molecular structure (Kaur et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be analyzed through spectroscopic methods and theoretical calculations. Research on similar compounds highlights the importance of understanding the geometric and electronic properties of the molecular framework, which significantly impacts their reactivity and potential applications (Pu et al., 2009).

Chemical Reactions and Properties

Compounds like this compound exhibit a range of chemical reactivities, including photoisomerization, which is a critical property for developing molecular devices and functional materials. The trans→cis and vice versa isomerization under light irradiation showcases the potential of utilizing such compounds in various applications (Bandara & Burdette, 2012).

Physical Properties Analysis

The physical properties, such as solubility and membrane formation ability, are crucial for practical applications. For instance, the solubility of small hydrocarbons in related ionic liquids suggests that compounds with similar structures to this compound could be advantageous in separations and extractions processes (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reactions such as cycloadditions, polymerizations, and isomerization, are significant for synthesizing new materials and molecules. The strained nature of the compound's framework leads to unique reactivities, making it a subject of interest for developing novel synthetic methodologies (Pellissier, 2014).

Scientific Research Applications

  • Hypotensive Activity : Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have been synthesized and found to exhibit moderate hypotensive activity in rats. These derivatives include alkyl and aryl ureas, thioureas, glycinamides, amides, and diamines. Their effects on heart rate, infiltration anesthesia, antiarrhythmic activity in mice, and antiacetylcholine activity have also been reported (Ranise et al., 1983); (Mariani et al., 1983); (Mariani et al., 1986).

  • Conformational Analysis for Potential Pesticidal Activity : N-Acyl derivatives of 1,3,3‐trimethyl‐6‐azabicyclo[3.2.1]octane have been synthesized, with a potential application as pesticides. Their conformation and amide rotamers have been studied using NMR spectroscopy (Sohár et al., 1985).

  • Synthesis of Novel Derivatives and Application in Zeolite Synthesis : Derivatives of this compound have been synthesized for various applications, including in the synthesis of large pore pure silica zeolite ITQ-7. The unique properties of these derivatives are utilized as structure-directing agents in zeolite synthesis (Villaescusa et al., 2007).

  • Dopamine Transporter Inhibitors : A series of 6-substituted 1-azabicyclo[3.2.1]octanes have been synthesized and studied for their monoamine transporter inhibitory activity. These compounds represent a new class of compounds with significant potential in neuropharmacology (Tamiz et al., 2000).

  • Application in Tropane Alkaloid Synthesis : Research has been conducted on the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, which are known for various biological activities. Different methodologies for the synthesis of this scaffold have been explored (Rodríguez et al., 2021).

  • Analgetic and Narcotic Antagonist Activities : A series of 1-phenyl-6-azabicyclo[3.2.1]octanes has been tested for analgetic and narcotic antagonist activities, demonstrating the potential of these compounds in pain management and addiction treatment (Takeda et al., 1977).

Safety and Hazards

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is classified as an irritant . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAKHUZTNLUGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886056
Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53460-46-1
Record name 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane
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Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Record name 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What are the main applications of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in chemistry?

A1: this compound and its derivatives have been explored for several applications:

  • Hypotensive agents: Several studies investigated derivatives of this compound, including glycinamides [], amides [], diamines [], alkyl and aryl ureas [], and alkyl and aryl thioureas [], for their hypotensive activity in rats. Moderate activity was observed in some compounds.
  • Structure-directing agent: The compound serves as a precursor for organic cations used as structure-directing agents in zeolite synthesis. Specifically, it led to the development of the large pore pure silica zeolite ITQ-7 [].
  • Spin trapping: The N-oxide derivative of this compound showed potential as a spin trapping agent, proving superior to phenyl-N-t-butyl nitrone in terms of adduct stability and gas chromatographic detection [].

Q2: How does the structure of this compound relate to its observed activity?

A2: Structure-activity relationship (SAR) studies were primarily conducted on derivatives of this compound. Researchers synthesized various derivatives by modifying the substituents attached to the nitrogen atom of the bicyclic ring. For example:

  • Hypotensive activity: Alkyl and aryl ureas [] and thioureas [] showed varied hypotensive activity depending on the substituent.
  • Amide rotamers: N-acyl derivatives exhibited different amide rotamers influenced by the substituent, as studied through NMR spectroscopy [].

Q3: Are there any known toxicological concerns with this compound or its derivatives?

A3: While some studies investigated the pharmacological effects of this compound derivatives, the abstracts did not provide specific details on the toxicological profile of the compound itself.

Q4: How is this compound used in the synthesis of zeolites, and what makes it suitable for this application?

A: Researchers synthesized various organic cations derived from this compound and used them as structure-directing agents (SDA) in the presence of fluoride to synthesize pure silica zeolites. The size and rigidity of these SDAs played a crucial role in directing the zeolite framework formation []. A large, rigid spiroammonium derivative of this compound successfully directed the synthesis of the large-pore zeolite ITQ-7 [].

Q5: What analytical methods were employed to characterize this compound and its derivatives?

A5: Several analytical techniques were used to characterize this compound and its derivatives:

  • NMR Spectroscopy: This technique was heavily employed to study the conformation of the compound and its N-acyl derivatives, including analyzing solvent effects and employing DR, DNOE, and DEPT measurements [].
  • Gas Chromatography: This method, coupled with spin trapping using the N-oxide derivative, was used to analyze radical species, showcasing superior performance compared to phenyl-N-t-butyl nitrone [].
  • X-ray diffraction: This technique helped analyze the structure of zeolite ITQ-7, synthesized using a derivative of this compound as a structure-directing agent [].

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